benzene-1,4-dicarbonitrile;N,N-diethylethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-dicarbonitrile typically involves the ammoxidation of p-xylene. This process includes the catalytic oxidation of p-xylene in the presence of ammonia, resulting in the formation of benzene-1,4-dicarbonitrile . The reaction conditions often involve high temperatures and the use of catalysts such as vanadium oxide.
For the preparation of N,N-diethylethanamine, the most common method is the alkylation of ammonia with ethyl halides. This reaction is typically carried out under basic conditions, using a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of benzene-1,4-dicarbonitrile follows the same principles as the laboratory synthesis but on a larger scale. The process involves the continuous flow of reactants through a reactor, with careful control of temperature and pressure to optimize yield and purity . Similarly, the industrial production of N,N-diethylethanamine involves large-scale alkylation reactions, often using continuous reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine can undergo various chemical reactions, including:
Substitution: The aromatic ring in benzene-1,4-dicarbonitrile can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used.
Major Products
Oxidation: Terephthalic acid is a major product formed from the oxidation of benzene-1,4-dicarbonitrile.
Reduction: 1,4-Diaminobenzene is a major product formed from the reduction of benzene-1,4-dicarbonitrile.
Substitution: Various substituted benzene derivatives are formed depending on the electrophilic reagent used.
Scientific Research Applications
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzene-1,4-dicarbonitrile;N,N-diethylethanamine involves its interaction with various molecular targets. The cyano groups in benzene-1,4-dicarbonitrile can act as electron-withdrawing groups, influencing the reactivity of the aromatic ring. The amine group in N,N-diethylethanamine can act as a nucleophile, participating in various chemical reactions . The combination of these functional groups allows the compound to interact with a wide range of molecular targets, including enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phthalonitrile: An isomer of benzene-1,4-dicarbonitrile with cyano groups at the ortho positions.
Isophthalonitrile: Another isomer with cyano groups at the meta positions.
Benzene-1,4-diamine: A compound with amino groups instead of cyano groups at the para positions.
Uniqueness
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine is unique due to the combination of cyano and amine functional groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions . Additionally, the presence of both aromatic and aliphatic components in the molecule allows for diverse applications in various fields .
Properties
CAS No. |
105988-97-4 |
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Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
benzene-1,4-dicarbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C8H4N2.C6H15N/c9-5-7-1-2-8(6-10)4-3-7;1-4-7(5-2)6-3/h1-4H;4-6H2,1-3H3 |
InChI Key |
JUARZNAWFYBMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C#N)C#N |
Origin of Product |
United States |
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